1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one

Catalog No.
S14187554
CAS No.
M.F
C12H15BrOS
M. Wt
287.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one

Product Name

1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one

IUPAC Name

1-(2-bromophenyl)-2-(2-methylpropylsulfanyl)ethanone

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

InChI

InChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3

InChI Key

DTIGXEMYAZJBSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC(=O)C1=CC=CC=C1Br

1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one, also known by its IUPAC name, is a complex organic compound characterized by the presence of a bromophenyl group and an isobutylthio moiety. Its molecular formula is C11H13BrOSC_{11}H_{13}BrOS, with a molecular weight of approximately 287.19 g/mol. The compound features a ketone functional group, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

Typical for ketones and compounds containing sulfur. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the ketone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.

Research into the biological activity of 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one suggests potential pharmacological properties. Compounds with similar structures have shown:

  • Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Properties: Certain analogs have been studied for their ability to inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways in target organisms.

Several synthetic routes have been developed for the preparation of 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one:

  • Bromination of Acetophenone: Starting from acetophenone, bromination at the ortho position followed by substitution with isobutylthiol can yield the desired compound.
  • Thioether Formation: The reaction of 2-bromophenylacetone with isobutylthiol under acidic or basic conditions leads to the formation of the thioether linkage.
  • One-Pot Synthesis: A one-pot synthesis involving the bromination and subsequent reaction with isobutylthiol has been reported, streamlining the process and improving yields.

1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one has potential applications in:

  • Pharmaceutical Industry: As a lead compound for developing new drugs targeting various diseases due to its biological activity.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for use in creating novel materials with specific electronic or optical properties.

Interaction studies focusing on 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one have revealed insights into its binding affinity and mechanism of action:

  • Protein Binding Studies: Research indicates that this compound may bind to specific proteins involved in disease pathways, affecting their function.
  • In Vitro Studies: Cell line assays demonstrate its impact on cell viability and proliferation, providing data on therapeutic potential.

Several compounds share structural similarities with 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-BromoacetophenoneBromine on phenyl ringCommonly used as a precursor in organic synthesis
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-oneDifferent bromine positionExhibits varying biological activity
1-(2-Thienyl)-2-(isobutylthio)ethan-1-oneContains a thiophene ringPotentially different electronic properties
3-Bromo-4-methylacetophenoneMethyl substitution on phenyl ringIncreased lipophilicity may enhance bioavailability

Uniqueness

The uniqueness of 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one lies in its specific combination of a brominated aromatic system with an isobutylthio group, which influences its reactivity and biological properties compared to similar compounds. This structural configuration may lead to distinct pharmacological profiles, making it a subject of interest in drug discovery and development.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

286.00270 g/mol

Monoisotopic Mass

286.00270 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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